molecular formula C23H29NO4S B5019762 (OXOLAN-2-YL)METHYL 2,7,7-TRIMETHYL-4-(5-METHYLTHIOPHEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE

(OXOLAN-2-YL)METHYL 2,7,7-TRIMETHYL-4-(5-METHYLTHIOPHEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE

Cat. No.: B5019762
M. Wt: 415.5 g/mol
InChI Key: OEEOWVHBBQDKLJ-UHFFFAOYSA-N
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Description

(OXOLAN-2-YL)METHYL 2,7,7-TRIMETHYL-4-(5-METHYLTHIOPHEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a thiophene ring, and an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (OXOLAN-2-YL)METHYL 2,7,7-TRIMETHYL-4-(5-METHYLTHIOPHEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of thiophene reacts with a halogenated quinoline intermediate in the presence of a palladium catalyst.

    Addition of the Oxolane Moiety: The oxolane moiety can be added through a nucleophilic substitution reaction, where an oxolane derivative reacts with a suitable leaving group on the quinoline intermediate.

    Final Functionalization: The final step involves the esterification of the carboxylic acid group with an alcohol derivative to form the desired ester compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the quinoline core, converting the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxolane moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound has shown potential as a pharmacophore for the development of new drugs. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer, inflammation, and infectious diseases.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic properties. Studies have shown that it exhibits anti-inflammatory, anti-cancer, and antimicrobial activities, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and electronic materials.

Mechanism of Action

The mechanism of action of (OXOLAN-2-YL)METHYL 2,7,7-TRIMETHYL-4-(5-METHYLTHIOPHEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as quinine and chloroquine share the quinoline core structure.

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and 2,5-dimethylthiophene are similar in having the thiophene ring.

    Oxolane Derivatives: Compounds such as tetrahydrofuran and oxolane-2-carboxylic acid share the oxolane moiety.

Uniqueness

The uniqueness of (OXOLAN-2-YL)METHYL 2,7,7-TRIMETHYL-4-(5-METHYLTHIOPHEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE lies in its combination of structural features. The presence of the quinoline core, thiophene ring, and oxolane moiety in a single molecule provides a unique platform for exploring diverse chemical reactions and biological activities. This combination of features is not commonly found in other compounds, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

oxolan-2-ylmethyl 2,7,7-trimethyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO4S/c1-13-7-8-18(29-13)21-19(22(26)28-12-15-6-5-9-27-15)14(2)24-16-10-23(3,4)11-17(25)20(16)21/h7-8,15,21,24H,5-6,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEOWVHBBQDKLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC4CCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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